1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields of science. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The compound’s structure includes a cyclohexyl ring with a hydroxy group and an isopropyl group attached to a barbituric acid core.
Preparation Methods
The synthesis of 1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid typically involves the following steps:
Cyclohexanone Reaction: The starting material, cyclohexanone, undergoes a reaction with a suitable reagent to introduce the hydroxy group at the 4-position.
Barbituric Acid Formation: The final step involves the condensation of the modified cyclohexanone with urea and malonic acid derivatives under acidic or basic conditions to form the barbituric acid core.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The barbituric acid core can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The molecular targets include GABA receptors and associated ion channels, which modulate neuronal activity.
Comparison with Similar Compounds
1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its long-acting sedative effects.
Thiopental: Used as an anesthetic agent with rapid onset.
Secobarbital: A short-acting barbiturate used for its hypnotic properties.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other barbiturates.
Properties
CAS No. |
4101-97-7 |
---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(4-hydroxycyclohexyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O4/c1-7(2)10-11(17)14-13(19)15(12(10)18)8-3-5-9(16)6-4-8/h7-10,16H,3-6H2,1-2H3,(H,14,17,19) |
InChI Key |
CEWVGPYSEYTYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.